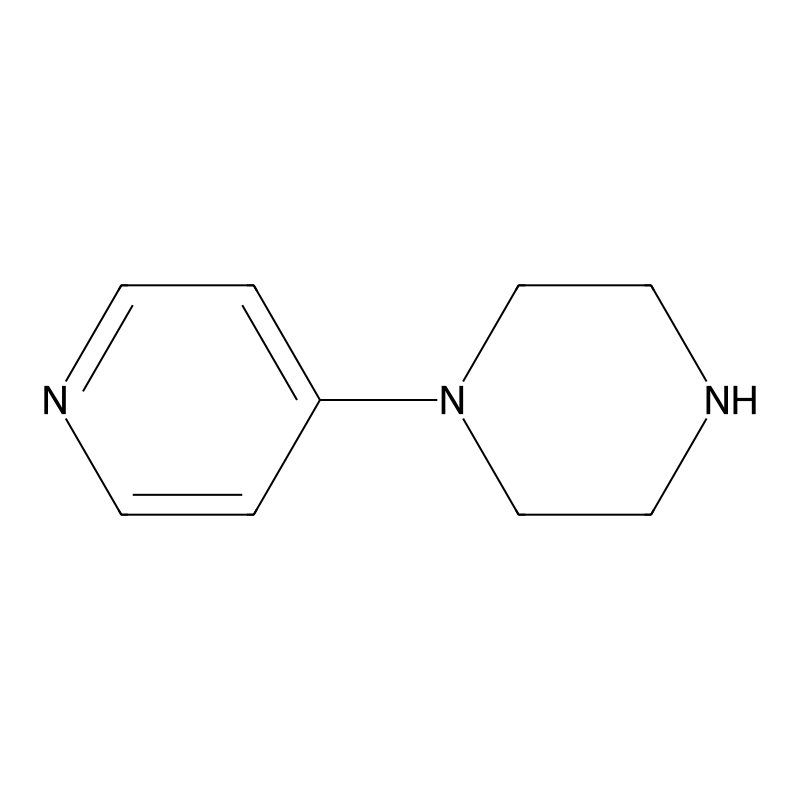

1-(4-Pyridyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Precursor for Antibacterial Agents

One area of research exploring 1-(4-Pyridyl)piperazine is its use as a precursor for the synthesis of Nocathiacin I analogs. Nocathiacins are a class of natural products exhibiting potent antibacterial activity. Studies have shown that incorporating the 1-(4-Pyridyl)piperazine moiety into the structure of Nocathiacin I analogs can lead to new derivatives with improved antibacterial properties [].

Exploration in Other Bioactive Molecules

Beyond antibacterial agents, 1-(4-Pyridyl)piperazine serves as a building block for the synthesis of diverse bioactive molecules with potential applications in various therapeutic areas. Examples include:

- 4-Amino-pyridyl derivatives: These derivatives are being investigated for their potential as anticonvulsant and anti-inflammatory agents [].

- Benzimido isoquinoline-based derivatives: This class of compounds exhibits promising antitumor activity and is being explored for the development of new cancer therapies [].

- Tert-pentylphenoxyalkyl piperazine derivatives: These derivatives are being studied for their potential as central nervous system (CNS) stimulants [].

1-(4-Pyridyl)piperazine is an organic compound with the molecular formula C₉H₁₃N₃. It features a piperazine ring substituted with a pyridine moiety at the 1-position. This compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical properties and biological activities. The compound appears as a white to off-white crystalline solid and has a molar mass of approximately 163.22 g/mol .

- Toxicity data: Limited information is available on the specific toxicity of 1-(4-Pyridyl)piperazine. However, it's advisable to handle it with care as it contains aromatic amines, which can be potentially harmful [].

- Flammability: No data available on flammability.

- General safety: Always handle chemicals with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat. Follow safe laboratory practices when working with 1-(4-Pyridyl)piperazine [].

- Nucleophilic Substitution Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles, facilitating substitution reactions with electrophiles.

- Acylation: The amine groups can be acylated to form amides, which may enhance solubility and biological activity.

- Formation of Salts: The basic nature of the piperazine nitrogen allows for salt formation with acids, which can affect solubility and stability .

1-(4-Pyridyl)piperazine exhibits significant biological activities, notably:

- Antidepressant Effects: It has been studied for its potential antidepressant properties, likely due to its interaction with serotonin receptors.

- Antipsychotic Activity: The compound shows promise in modulating dopaminergic pathways, making it a candidate for antipsychotic drug development.

- Antimicrobial Properties: Research indicates that it has antimicrobial activity against various pathogens, making it useful in pharmaceutical formulations .

The synthesis of 1-(4-Pyridyl)piperazine can be achieved through several methods:

- Cyclization of 4-Pyridylcarbonyl Chloride with Piperazine: This method involves reacting 4-pyridylcarbonyl chloride with piperazine in the presence of a base.

- Direct Alkylation: Piperazine can be directly alkylated using 4-bromopyridine under suitable conditions.

- Reduction Reactions: Starting from suitable precursors like 1-(4-pyridyl)ethanone, reduction reactions can yield the desired product .

1-(4-Pyridyl)piperazine is utilized in various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting neurological disorders.

- Agrochemicals: The compound is used in developing pesticides and herbicides due to its biological activity.

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules .

Studies have shown that 1-(4-Pyridyl)piperazine interacts with various biological targets:

- Serotonin Receptors: It has been shown to bind to serotonin receptors, influencing mood and behavior.

- Dopamine Receptors: Its interactions with dopamine receptors suggest potential applications in treating psychiatric disorders.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects .

1-(4-Pyridyl)piperazine shares structural similarities with other piperazine derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Pyridyl)piperazine | Similar piperazine structure with a different pyridine substitution | Potentially different receptor affinity |

| 1-(2-Pyridyl)piperazine | Contains a pyridine ring at the 2-position | May exhibit distinct pharmacological profiles |

| Piperazine | Basic structure without any aromatic substitution | Lacks specific biological activities found in substituted derivatives |

The uniqueness of 1-(4-Pyridyl)piperazine lies in its specific interaction profile with receptors and enzymes, which may differ significantly from those of its analogs. This specificity enhances its potential as a therapeutic agent in treating various disorders .

1-(4-Pyridyl)piperazine (C₉H₁₃N₃) is characterized by a piperazine ring with a pyridyl group attached at the 4-position. This arrangement gives the molecule unique chemical properties and reactivity patterns that are highly valued in synthetic chemistry.

Physical Properties

The physical properties of 1-(4-Pyridyl)piperazine make it particularly useful in laboratory settings and industrial applications. The compound exists as a white to light yellow crystalline powder or solid at room temperature.

Table 1: Physical Properties of 1-(4-Pyridyl)piperazine

The compound shows good solubility in organic solvents like methanol and is also soluble in water, making it versatile for various reaction conditions and formulations.

Chemical Properties

1-(4-Pyridyl)piperazine possesses significant reactivity due to its nitrogen-rich structure. The piperazine ring contains a secondary amine nitrogen that can participate in various chemical reactions, while the pyridyl nitrogen provides additional sites for coordination and hydrogen bonding.

Key chemical features include:

- The secondary amine nitrogen of the piperazine ring serves as a nucleophilic center for substitution reactions

- The aromatic pyridyl group can participate in electrophilic aromatic substitution reactions

- The compound can act as a bidentate ligand in coordination chemistry through its two types of nitrogen atoms

- It exhibits air sensitivity and requires storage under inert gas conditions (nitrogen or argon)

- The compound can form stable salts with various acids due to its basic properties

Direct Halide Displacement

Early routes exploit the enhanced reactivity of 4-halopyridines toward secondary amine nucleophiles. Typical conditions employ 4-chloropyridine or its 1-ium chloride salt with excess piperazine under polar aprotic solvents at 100–140 °C. Representative data are collated in Table 1.

| Entry | Electrophile | Base/Solvent (temp, h) | Isolated yield | Reference |

|---|---|---|---|---|

| 1 | 4-Chloropyridin-1-ium Cl | K₂CO₃ / DMF (120 °C, 16 h) | 72% | |

| 2 | 4-Chloropyridine | Piperazine (neat, 140 °C, 8 h) | 45% | |

| 3 | 4-Chloropyridine | Cs₂CO₃ / NMP (130 °C, 10 h) | 64% |

Activation via Pyridine N-Oxide

Oxidising the ring nitrogen boosts ring electrophilicity; subsequent reaction with piperazine proceeds at ≤25 °C and avoids harsh bases. After substitution, reductive deoxygenation with PCl₃ or Zn restores the pyridine core, giving overall yields of 60–70%.

Transition-Metal-Catalysed Cross-Coupling

Palladium-Catalysed Buchwald–Hartwig Amination

Coupling of 4-bromopyridine (or –Cl activated in situ) with piperazine under Pd/phosphine catalysis affords the target in near-quantitative yields within minutes. Critical variables are summarised in Table 2.

| Ligand / Pd source | Base | Solvent | Time | Yield | driftnote | Reference |

|---|---|---|---|---|---|---|

| P(2-furyl)₃ / Pd₂(dba)₃ (1%) | NaOtBu | Toluene | 5 min | 96% | microwave, 150 °C | |

| XPhos / Pd(OAc)₂ (3%) | K₃PO₄ | Dioxane | 30 min | 92% | 110 °C |

The method tolerates aryl bromides bearing electron-withdrawing or -donating groups, enabling one-pot synthesis of substituted analogues.

Copper-Catalysed Ullmann-Type N-Arylation

Cost-effective copper systems mediate coupling of 4-chloropyridin-1-ium chloride with piperazine. Kore and Pazdera reported a recyclable Cu(I) supported on polyacrylate resin that delivers 1-(4-pyridyl)piperazine in 64% yield at 100 °C in ethanol/water, with turnover numbers >23 (Table 3).

| Catalyst (mol % Cu) | Base | Solvent | Temp | Yield | Reference |

|---|---|---|---|---|---|

| Cu(I)/polyacrylate (4%) | K₂CO₃ | EtOH/H₂O | 100 °C | 64% | |

| CuI / L-proline (10%) | Cs₂CO₃ | DMSO | 120 °C | 58% |

Ligand-free variants using Cs₂CO₃ in DMSO reach >70% conversion but require 18 h.

Emerging Ring-Construction Strategies

Reductive Cyclization of Dioximes

Pospelov and Sukhorukov described catalytic hydrogenolysis of bis-oxime precursors to access 2-substituted piperazines in 50–80% yield; incorporating 4-pyridyl substituents furnishes the target scaffold while controlling cis-stereochemistry.

Iridium-Catalysed [3 + 3] Cycloaddition of Imines

Tarifa and co-workers achieved atom-economic assembly of C-substituted piperazines from 4-pyridyl imines and N-oxides under [IrCl(cod)(PPh₃)] catalysis at 60 °C, generating 1-(4-pyridyl)piperazine derivatives in 82–88% yield and single diastereomeric form.

Comparative Evaluation

| Route | Catalyst / Reagent Intensity | Typical Yield | Key Advantages | Main Limitations |

|---|---|---|---|---|

| SNAr (halide) | None / strong base | 45–75% | Low cost; simple glassware | High temperature; competing dibenzylation |

| N-Oxide SNAr | Mild; reductive work-up | 60–70% | Room-temperature substitution | Additional oxidation/reduction steps |

| Pd Buchwald–Hartwig | 0.5–3% Pd | 90-99% | Minute-scale reactions; broad scope | Precious metal; phosphine ligands |

| Cu Ullmann | 2–10% Cu | 55–65% | Economical; heterogeneous recycle | Longer reaction times |

| Reductive cyclization | Pd or Ir (1–5%) | 70-88% | Builds densely functionalised cores | Multistep precursor synthesis |

Life-cycle assessments rate supported Cu(I) systems and solvent-free Pd microwave protocols as the greenest options due to catalyst recyclability and reduced energy input.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive